Product packaging for 3,4-Dihydrocyclopenta(cd)pyrene(Cat. No.:CAS No. 25732-74-5)

3,4-Dihydrocyclopenta(cd)pyrene

Cat. No.: B1199441
CAS No.: 25732-74-5
M. Wt: 228.3 g/mol
InChI Key: LEYRJZXFRUAKLV-UHFFFAOYSA-N
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Description

Significance of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons in Environmental Chemistry and Molecular Toxicology Research

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) represent a distinct class of polycyclic aromatic hydrocarbons (PAHs) that are recognized as widespread environmental pollutants. nih.govnih.gov These compounds are frequently formed during the incomplete combustion of organic materials, such as fossil fuels, and have been identified in various combustion exhausts. nih.govuu.nl Their ubiquity in the environment, including in the air, soil, and water, makes understanding their behavior and effects a priority in environmental chemistry. epa.gov

From a toxicological perspective, CP-PAHs are of significant concern due to their demonstrated mutagenic and carcinogenic properties. nih.govnih.gov Research indicates that many compounds within this family can cause damage to genetic material. bohrium.com For instance, studies have shown that certain CP-PAHs can form DNA adducts—segments of DNA bound to a cancer-causing chemical—which is a critical step in the initiation of carcinogenesis. bohrium.com Perturbation molecular orbital (PMO) calculations predict that the ultimate carcinogenic metabolites of CP-PAHs, their epoxides, may pose a greater biological hazard than classic PAHs. nih.gov The metabolic activation of the cyclopenta-ring is a key pathway leading to their genotoxic effects. bohrium.comresearchgate.net This high biological activity has driven extensive research into their mechanisms of action in molecular toxicology. uu.nlresearchgate.net

Historical Context of Academic Inquiry into 3,4-Dihydrocyclopenta(cd)pyrene and Related Structures

Academic interest in CP-PAHs surged in the late 1970s with the identification of cyclopenta[c,d]pyrene, a related and highly mutagenic compound, in environmental samples like carbon black. researchgate.net Early research quickly established that this compound was a potent mutagen, comparable to the well-known carcinogen benzo[a]pyrene (B130552). researchgate.net This discovery spurred further investigation into the entire class of CP-PAHs.

Initial studies focused on understanding the mechanism of their biological activity. Based on experimental observations and molecular orbital calculations, researchers proposed that the 3,4-oxide of cyclopenta[c,d]pyrene was its ultimate mutagenic metabolite. researchgate.net This hypothesis led to dedicated efforts to synthesize this reactive intermediate to confirm its role. rsc.org The synthesis of this compound and other related structures was also pursued to systematically assess their properties and biological significance. uu.nlrsc.org For example, a convenient synthesis for both cyclopenta[c,d]pyrene and 3,4-dihydrocyclopenta[c,d]pyrene using the pyrene (B120774) dianion was described in the early 1980s. rsc.org These foundational synthetic and mechanistic studies provided the essential tools and framework for the subsequent decades of research into the environmental impact and toxicology of these compounds.

Structural Characteristics of this compound Relevant to Mechanistic Studies

This compound is a polycyclic aromatic hydrocarbon characterized by a pyrene core fused with a saturated five-membered ring (a cyclopenta group). nist.gov Its chemical structure consists of four benzene (B151609) rings and one cyclopentane (B165970) ring, with the chemical formula C₁₈H₁₂. cas.org

The defining feature of this molecule, relevant to mechanistic studies, is the hydrogenated (dihydro-) cyclopenta-ring. This saturated five-membered ring distinguishes it from its unsaturated counterpart, cyclopenta[cd]pyrene (B119913). The presence and structure of this fused ring system are critical determinants of the compound's chemical and biological properties. Computational studies have highlighted the importance of the cyclopenta ring in the reactivity of these compounds. researchgate.net The metabolic activation of CP-PAHs often involves the epoxidation of the cyclopenta-ring, which is considered a crucial step in their transformation into ultimate mutagens. uu.nlbohrium.com The formation of reactive epoxides on this ring can lead to the generation of carbocations that are capable of binding to cellular macromolecules like DNA, initiating the process of mutagenesis. researchgate.netresearchgate.net

Properties of this compound

Property Value Source
CAS Registry Number 25732-74-5 nist.govcas.org
Molecular Formula C₁₈H₁₂ cas.org
Molecular Weight 228.29 g/mol cas.org
IUPAC Name 3,4-Dihydrocyclopenta[cd]pyrene cas.org
Synonyms Cyclopentano(cd)pyrene, 2,3-Acepyrene nist.gov

| Melting Point | 133-134 °C | cas.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12 B1199441 3,4-Dihydrocyclopenta(cd)pyrene CAS No. 25732-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRJZXFRUAKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180420
Record name 2,3-Acepyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25732-74-5
Record name 3,4-Dihydrocyclopenta[cd]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25732-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Acepyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025732745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Acepyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROCYCLOPENTA(CD)PYRENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Abundance and Mechanistic Pathways of Formation

Detection and Quantification Methodologies in Environmental Matrices for Research Purposes

The accurate detection and quantification of 3,4-Dihydrocyclopenta(cd)pyrene in environmental samples are crucial for understanding its distribution and fate. Various analytical techniques are employed for this purpose in academic research.

A range of well-established analytical methods are utilized for the determination of PAHs, including this compound, in environmental samples. nih.gov These techniques are often approved by regulatory bodies and are chosen for their sensitivity and accuracy. nih.gov

Commonly used methods include:

Gas Chromatography (GC) : This is a fundamental technique for separating and analyzing volatile and semi-volatile compounds. When coupled with various detectors, its capabilities are enhanced. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This combination is a powerful tool for both identifying and quantifying compounds. It provides detailed mass spectral data which can be compared against databases for positive identification. nih.govresearchgate.net The use of selected ion monitoring (SIM) mode in GC-MS enhances the sensitivity for target analytes like PAHs. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID) : A robust and widely used detector for organic compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is particularly useful for separating complex mixtures of PAHs. nih.gov It is often paired with fluorescence or ultraviolet-visible (UV-VIS) detectors for enhanced selectivity and sensitivity. nih.govmdpi.com

Thin-Layer Chromatography (TLC) : This method, often combined with fluorescence detection, can also be used for the analysis of PAHs. nih.gov

For complex samples where co-elution of compounds might occur in HPLC, further analysis of the collected fractions may be necessary. mdpi.com Techniques like room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can provide unambiguous identification in such cases. mdpi.com

Table 1: Analytical Techniques for this compound

Analytical Technique Detector Application Notes
Gas Chromatography (GC) Mass Spectrometry (MS) Provides structural information for identification and can be used for quantification, especially in SIM mode. nih.govresearchgate.net
Flame Ionization (FID) A common detector for quantifying organic compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) Fluorescence (FL) Offers high sensitivity and selectivity for fluorescent PAHs. nih.govmdpi.com
Ultraviolet-Visible (UV-VIS) A standard detector for chromophoric compounds. nih.govmdpi.com

Precursors and Formation Mechanisms of this compound in Pyrogenic Processes

This compound is primarily formed through pyrogenic processes, which involve the incomplete combustion of organic materials. wikipedia.org Its formation is often linked to other PAHs.

Research has shown that this compound, also referred to as acepyrene, can be formed through the hydrogenation of cyclopenta[cd]pyrene (B119913). researchgate.net This suggests that cyclopenta[cd]pyrene acts as a direct precursor to this compound in certain environments. Both compounds are recognized as widespread environmental contaminants and have been synthesized from pyrene (B120774) in laboratory settings. researchgate.net

The formation of PAHs is a complex process that occurs during incomplete combustion, leading to a mixture of various compounds. nih.gov

Atmospheric processes can also contribute to the formation of derivatives of cyclopenta-fused PAHs. For instance, cyclopenta[cd]pyrene can react under simulated environmental conditions to form cyclopenta[cd]pyrene 3,4-oxide. nih.gov This occurs when cyclopenta[cd]pyrene adsorbed on particulate matter is exposed to the reaction products of ozone and other atmospheric components. nih.gov While this specific reaction yields the oxide, it highlights the potential for atmospheric transformations of cyclopenta-fused PAHs.

The photochemical degradation of PAHs is influenced by their molecular structure. nih.gov Studies on the photolysis of PAHs indicate that their stability under irradiation varies, and the presence of certain functional groups can alter their photochemical behavior. nih.gov While direct photolysis is a degradation pathway for some PAHs, its efficiency can be low in certain media like oil films. nih.gov Photomediated reactions with other compounds in a mixture can be a more significant degradation pathway. nih.gov

Environmental Distribution Patterns in Academic Surveys (e.g., combustion exhausts, coal tar pitch)

This compound has been detected in various environmental samples, primarily those associated with combustion and industrial processes.

Academic research has identified its presence in:

Coal Tar Pitch : This complex mixture of PAHs and other organic compounds is a known source of this compound. researchgate.netnih.gov It is found in relatively abundant concentrations in this material. researchgate.net Coal tar pitch is used in various industrial applications, including the manufacturing of pavement sealants. nih.gov

Combustion Exhausts : As a product of incomplete combustion, this compound is expected to be present in the exhaust from sources like gasoline engines. researchgate.netwikipedia.org

Carbon Black : A benzene (B151609) extract of a specific carbon black was found to contain a significantly higher concentration of cyclopenta(cd)pyrene compared to benzo(a)pyrene, and hydrogenation of this cyclopenta(cd)pyrene yields this compound. researchgate.net

Tire Fire Products : Comprehensive analyses of samples from tire fires have revealed the presence of a large number of PAH compounds, indicating the potential for this compound to be formed and distributed during such events. researchgate.net

Table 2: Environmental Sources of this compound

Environmental Source Associated Precursors/Processes Reference
Coal Tar Pitch High-temperature processing of coal. nih.govosha.gov researchgate.net
Combustion Exhausts Incomplete combustion of organic fuels. wikipedia.org researchgate.net
Carbon Black Industrial production processes. researchgate.net

Advanced Synthetic Methodologies and Isomeric Studies of 3,4 Dihydrocyclopenta Cd Pyrene and Its Key Metabolites

Chemical Synthesis Strategies for 3,4-Dihydrocyclopenta(cd)pyrene

A convenient synthesis of this compound starts from 1-(bromoacetyl)pyrene. acs.org The process involves an intramolecular cyclization reaction. Specifically, a solution of 1-(bromoacetyl)pyrene in carbon tetrachloride containing lithium carbonate is irradiated with a medium pressure mercury arc lamp through a Pyrex filter. acs.org This photochemical step yields a mixture containing cyclopenta[cd]pyren-3(4H)-one. acs.org

The crude product is purified using a Chromatotron on a silica (B1680970) gel plate with dichloromethane (B109758) as the eluent to isolate the cyclopenta[cd]pyren-3(4H)-one. acs.org This ketone is then reduced using sodium borohydride (B1222165) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). acs.org The resulting alcohol, 3-hydroxy-3,4-dihydrocyclopenta[cd]pyrene, is subsequently dehydrated using basic activated alumina (B75360) in dry benzene (B151609). acs.org This final step affords this compound as an orange crystalline solid, which can be further purified by chromatography. acs.org

An alternative approach has also been described which is noted for its convenience. acs.org While the specifics of this "very convenient synthesis" are not detailed here, its existence highlights the ongoing efforts to improve access to this important compound for research purposes. acs.org

Stereoselective Synthesis of Dihydrodiol and Hydroxy Metabolites (e.g., trans- and cis-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene)

The synthesis of specific stereoisomers of the dihydrodiol metabolites of this compound is crucial for studying their biological activities. The cis-dihydrodiol isomer is a key target.

The synthesis of cis-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene begins with the parent hydrocarbon, cyclopenta[cd]pyrene (B119913), which is treated with osmium tetroxide in the presence of pyridine. rsc.org This reaction forms an osmate ester intermediate. rsc.org Decomposition of this ester yields the diacetate of the cis-diol, cis-3,4-dihydrocyclopenta[cd]pyrene-3,4-diol diacetate, as white needles. rsc.org Subsequent deacetylation of this diacetate affords the desired cis-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene in a quantitative yield as fibrous white needles. rsc.org

Studies have shown that the trans-diol isomer of 3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyrene (3,4-DHDCPP) leads to a much greater extent of DNA adduct formation via sulfotransferase activation compared to the cis counterpart. nih.gov This underscores the importance of stereoselective synthesis to differentiate the biological activities of these isomers. While the specific synthetic route to the trans-diol is not detailed in the provided information, the Horner-Wadsworth-Emmons methodology is a powerful tool for stereoselective synthesis in other contexts and could potentially be adapted for such purposes. nih.gov

Synthesis of Electrophilic Intermediates (e.g., Cyclopenta[cd]pyrene-3,4-oxide, Sulfoxy Esters) for Mechanistic Investigations

The synthesis of reactive electrophilic intermediates is fundamental to investigating the mechanisms of carcinogenesis of this compound.

Cyclopenta[cd]pyrene-3,4-oxide , the suspected ultimate carcinogenic metabolite, has been synthesized through multiple routes. rsc.orgnih.govrsc.org One effective method involves the direct oxidation of cyclopenta[cd]pyrene using dimethyldioxirane (B1199080) in acetone, which results in a quantitative yield of the epoxide. acs.orgnih.gov Another described synthesis involves the conversion of cis-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene using trimethylorthoacetate and benzoic acid. rsc.org

Intermediate Synthetic Precursor Key Reagents/Conditions Significance
Cyclopenta[cd]pyrene-3,4-oxideCyclopenta[cd]pyreneDimethyldioxirane in acetoneSuspected ultimate carcinogenic metabolite. rsc.orgnih.govrsc.org
Cyclopenta[cd]pyrene-3,4-oxidecis-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyreneTrimethylorthoacetate, benzoic acidAlternative route to the key epoxide. rsc.org
4-sulfooxy-3,4-DCPP3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyreneNot specifiedDirectly mutagenic electrophile for mechanistic studies. nih.gov

Characterization Techniques in Synthetic Chemistry Research (e.g., spectroscopic methods for structural elucidation in a synthetic context)

The structural elucidation of synthesized compounds like this compound and its derivatives relies heavily on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of these molecules. Both ¹H NMR and ¹³C NMR are employed. For instance, the ¹H NMR spectrum of cis-3,4-dihydrocyclopenta[cd]pyrene-3,4-diol diacetate shows characteristic signals for the aromatic protons and the acetate (B1210297) methyl groups. rsc.org The multiplicities of ¹³C NMR signals, often determined using techniques like the Attached Proton Test (APT) pulse sequence, provide crucial information about the carbon skeleton. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. Electron Ionization (EI) is a common technique used for this purpose. The mass spectrum of cyclopenta[cd]pyren-3(4H)-one shows a molecular ion peak (M+) at m/z 242, confirming its elemental composition. acs.org The NIST WebBook provides reference mass spectra for compounds like this compound. nist.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For example, the IR spectrum of cis-3,4-dihydrocyclopenta[cd]pyrene-3,4-diol diacetate exhibits a strong carbonyl stretching frequency (νCO) at 1730 cm⁻¹, characteristic of the ester groups. rsc.org The corresponding diol shows hydroxyl (νOH) stretching bands. rsc.org

Melting Point (mp) analysis is a fundamental technique for assessing the purity of crystalline synthetic products. The sharp melting point ranges reported for compounds like cis-3,4-dihydrocyclopenta[cd]pyrene-3,4-diol diacetate (198-200 °C) and the corresponding diol (254-256 °C) are indicative of their high purity. rsc.org

Technique Application in Synthesis of this compound Derivatives Example
¹H NMRElucidation of proton environment and stereochemistry.Distinguishing aromatic and aliphatic protons in diol diacetates. rsc.org
¹³C NMR (with APT)Determination of the carbon framework and number of attached protons.Characterizing intermediates like cyclopenta[cd]pyren-3(4H)-one. acs.org
Mass Spectrometry (EI)Confirmation of molecular weight and fragmentation analysis.Identifying the molecular ion of synthesized compounds. acs.orgnist.gov
Infrared SpectroscopyIdentification of functional groups.Detecting carbonyl and hydroxyl groups in intermediates and products. rsc.org
Melting PointAssessment of purity of solid compounds.Confirming the purity of crystalline diols and their acetates. rsc.org

Molecular Mechanisms of Deoxyribonucleic Acid Dna Adduct Formation by 3,4 Dihydrocyclopenta Cd Pyrene Metabolites

Identification and Structural Elucidation of DNA Adducts

The covalent binding of 3,4-Dihydrocyclopenta(cd)pyrene metabolites to DNA results in the formation of various adducts, which have been identified and structurally characterized through a combination of advanced analytical techniques. These methods include ³²P-postlabeling, high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Research has consistently shown that the primary target for adduct formation by the ultimate carcinogenic metabolite of this compound, cyclopenta[cd]pyrene-3,4-oxide (CPPO), is the exocyclic amino group (N²) of deoxyguanosine (dG). nih.govnih.gov In vitro experiments reacting CPPO with calf thymus DNA have demonstrated that the major adducts are formed with guanine (B1146940), while minor adducts are formed with adenine (B156593) and cytosine. nih.gov The major adduct fraction, accounting for over 70% of the total, was identified as being derived from dG. nih.gov

Further studies have confirmed the prevalence of dG adducts. When CPPO was reacted with various deoxynucleotides, the highest relative binding was observed with dG. nih.govresearchgate.net Analysis of DNA from various tissues of rats treated with this compound also revealed that the majority of the detected adducts co-migrated with dG adducts, although a deoxyadenosine (B7792050) (dA) derived adduct was also clearly identified. nih.gov Specifically, in rat lung DNA, all but one of the observed adducts were found to be dG adducts. nih.gov

The reaction between CPPO and dG is stereospecific, leading to the formation of diastereomeric adducts. Through the use of ¹H-NMR, fast atom bombardment mass spectrometry, and circular dichroism, two major dG adducts have been identified as the diastereoisomers of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydrocyclopenta[cd]pyrene. nih.gov The formation of other products, potentially including the trans-N²-dG adduct, has also been noted. nih.gov The stereochemistry of these adducts, particularly the cis versus trans configuration at the site of attachment to the purine (B94841) base, is a critical factor in determining their biological consequences, such as their ability to induce mutations. nih.gov

Role of Electrophilic Intermediates in DNA Alkylation

The formation of DNA adducts by this compound is dependent on its metabolic conversion to electrophilic intermediates that can readily react with the nucleophilic centers in DNA.

The primary electrophilic intermediate responsible for the DNA binding of this compound is widely accepted to be cyclopenta[cd]pyrene-3,4-oxide (CPPO). nih.govnih.govnih.govresearchgate.netnih.gov This epoxide is formed through the action of cytochrome P450 enzymes. nih.gov The high reactivity of this epoxide with DNA has been demonstrated in numerous in vitro studies. nih.govnih.govresearchgate.net When incubated with calf thymus DNA, CPPO forms multiple adducts, with four major and at least three minor adducts being detected. nih.govresearchgate.net The addition of epoxide hydrolase inhibitors in in vitro assays with rat liver microsomes led to a 2.5- to 4-fold increase in DNA binding, further supporting the role of an epoxide intermediate. nih.gov

While CPPO is considered the major ultimate carcinogenic metabolite, other metabolic pathways can also lead to the formation of reactive electrophiles. The formation of sulfoxy esters of hydroxy-dihydrocyclopenta[cd]pyrene metabolites represents an alternative activation pathway that can contribute to DNA adduct formation. Although less predominantly studied for this specific compound compared to other PAHs, this pathway generally involves the sulfation of hydroxylated metabolites, creating a reactive sulfate (B86663) ester that can readily alkylate DNA.

Quantitative Assessment of DNA Adduct Levels in Research Models (e.g., in vitro systems, animal tissues)

The quantification of DNA adduct levels provides a crucial link between exposure to a carcinogen and the potential for tumor initiation. Various models have been employed to assess the levels of this compound-DNA adducts.

In in vitro systems, the reaction of CPPO with calf thymus DNA resulted in a relative binding of 3800 adducts per 10⁷ nucleotides. nih.govresearchgate.net The binding to individual deoxynucleotides varied, with dG showing the highest level of adduct formation. nih.govresearchgate.net

Table 1: Relative Binding of Cyclopenta[cd]pyrene-3,4-oxide to DNA and Deoxynucleotides in vitro

Component Relative Binding (adducts per 10⁷ nucleotides)
dGp 6000
poly dG-dC 5800
dTp 5300
dAp 4800
calf thymus DNA 3800
poly dA-dT 2300
poly dG 2600
dCp 20

Data from Beach et al., 1993. nih.govresearchgate.net

In animal models, the formation and persistence of DNA adducts have been studied in various tissues. In strain A/J mice, total CPP-DNA adducts in the lung peaked at 3 days after a single intraperitoneal injection, reaching levels of 5870 amol of CPP adducts per microgram of DNA. nih.gov These adduct levels were found to decrease over time but were still detectable after 21 days. nih.gov In Sprague-Dawley rats, the highest and most persistent adduct levels were observed in the lung, followed by the heart, white blood cells, and liver. nih.gov

Table 2: List of Compounds

Compound Name
This compound
Cyclopenta[cd]pyrene-3,4-oxide
cis-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydrocyclopenta[cd]pyrene
Deoxyguanosine
Deoxyadenosine
Deoxycytidine
Thymidine (B127349)
1,1,1-trichloropropene-2,3-oxide
Cyclohexene oxide

Site-Specific DNA Adduct Formation and Implications for Mutagenesis Research

The formation of DNA adducts by CPPE is not random; rather, it exhibits a degree of base and sequence specificity. This specificity has profound implications for the types and locations of mutations that arise, which in turn influences the carcinogenic potential of the parent compound, cyclopenta(cd)pyrene.

Research has demonstrated that the primary target for CPPE adduction in DNA is the exocyclic amino group (N²) of deoxyguanosine (dG). nih.govnih.gov Studies involving the reaction of CPPE with calf thymus DNA and individual deoxynucleotides have provided quantitative insights into this preference. nih.gov In these in vitro experiments, four major and at least three minor adducts were formed with DNA. nih.gov Chromatographic analysis of the reaction products of CPPE with various DNA components revealed that the adducts derived from dG were identical to the major adducts found in calf thymus DNA. nih.gov This indicates that deoxyguanosine is the principal site of adduction. nih.gov

The major adducts have been structurally characterized as diastereoisomers of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP. nih.govnih.gov These adducts account for over 70% of the total adducts formed. nih.govnih.gov While deoxyguanosine is the major target, minor adducts with deoxyadenosine (dA) and deoxycytidine (dC) have also been detected. nih.gov

The relative reactivity of CPPE with different deoxynucleotides and DNA polymers has been quantified, as shown in the table below.

DNA ComponentRelative Binding (Adducts per 10⁷ nucleotides)
dGp6000
poly dG-dC5800
dTp5300
dAp4800
Calf Thymus DNA3800
poly dG2600
poly dA-dT2300
dCp20
This table presents the relative binding of cyclopenta(cd)pyrene-3,4-epoxide to various deoxynucleotides and DNA polymers, indicating a strong preference for deoxyguanosine. Data sourced from nih.gov.

The local DNA sequence context can influence the efficiency of adduct formation and the subsequent mutational outcome. A notable finding is the increased frequency of mutations in runs of consecutive guanines. In a study of the human hypoxanthine (B114508) phosphoribosyltransferase (HPRT) gene, it was observed that a significant portion of mutations induced by CPP occurred within a sequence containing a run of six guanines. nih.gov This suggests that such sequences may be hotspots for either the formation of CPPE-dG adducts or for the subsequent misreplication of these adducted sites.

The formation of site-specific DNA adducts by CPPE leads to a characteristic pattern of mutations. The predominant mutations observed are G to T transversions. nih.gov This type of mutation is a hallmark of bulky DNA adducts that can distort the DNA helix and interfere with the fidelity of DNA replication.

In addition to G to T transversions, other mutations have been identified, including A to T transversions, G to A and A to G transitions, and G to C transversions. nih.gov Single base deletions, specifically of a guanine, have also been reported. nih.gov The mutational spectrum of CPP has been investigated in different experimental systems, including the human HPRT gene and the Ki-ras oncogene in mouse lung tumors.

The table below summarizes the types of mutations induced by cyclopenta(cd)pyrene in the human HPRT gene.

Mutation TypeFrequency
G to T TransversionMost frequent
A to T TransversionFrequent
G to A TransitionObserved
A to G TransitionObserved
G to C TransversionObserved
Single G DeletionObserved
This table summarizes the spectrum of mutations induced by cyclopenta(cd)pyrene in the third exon of the human HPRT gene in MCL-5 cells. Data sourced from nih.gov.

The analysis of mutations in cancer-related genes, such as the Ki-ras oncogene, provides a direct link between the DNA adducts formed by CPP and its carcinogenic activity. In strain A/J mouse lung tumors induced by CPP, a specific pattern of mutations in codon 12 of the Ki-ras gene was observed. The predominant mutations were GGT to CGT (a G to C transversion) and GGT to TGT (a G to T transversion). nih.gov The occurrence of these specific mutations in a critical cancer-related gene highlights the role of site-specific DNA adduct formation in the initiation of carcinogenesis.

Mechanistic Basis of Genotoxic Activity in in Vitro and Cellular Systems

Induction of Gene Mutations in Bacterial Assays (e.g., Salmonella typhimurium Ames assay)

3,4-Dihydrocyclopenta(cd)pyrene is a potent mutagen according to the Salmonella/mammalian-microsome mutagenicity test, also known as the Ames assay. researchgate.net This assay measures the ability of a chemical to induce reverse mutations in histidine-dependent Salmonella strains, allowing them to grow on a histidine-free medium. nih.gov The mutagenic potency of this compound is comparable to that of other highly mutagenic PAHs like benzo[a]pyrene (B130552). researchgate.net

The mutagenic activity of this compound is dependent on both the specific bacterial strain used and the presence of a metabolic activation system.

Metabolic Activation: Like many PAHs, this compound is a promutagen, meaning it requires metabolic activation to exert its genotoxic effects. This is typically achieved in the Ames test by adding a liver homogenate (S9 fraction), usually from rats pre-treated with enzyme inducers like Aroclor 1254. researchgate.net This S9 mix contains cytochrome P450 enzymes that metabolize the compound into reactive intermediates. researchgate.netnih.gov

Strain Specificity: The compound shows differential mutagenicity across various Salmonella typhimurium strains. It is highly active in strains designed to detect frameshift mutations. academicjournals.org However, it did not cause reversions in the TA1535 strain, which is used to detect base-pair substitutions. researchgate.net This specificity indicates that the ultimate mutagenic metabolites of this compound primarily cause frameshift mutations in DNA.

Mutagenicity Profile of this compound in Bacterial Assays
Assay SystemMetabolic Activation (S9)ResultType of Mutation Detected
Salmonella typhimurium (General)RequiredPotent MutagenPrimarily Frameshift
Salmonella typhimurium TA1535With S9Not MutagenicBase-pair Substitution

The mutagenicity of this compound is attributed to its metabolic conversion into reactive electrophilic intermediates. Research points to the 3,4-oxide as the key mutagenic metabolite. researchgate.net Perturbational molecular orbital calculations support the hypothesis that this epoxide is the precursor to the ultimate mutagen. researchgate.net The carbonium ion formed from the opening of the 3,4-oxide is structurally identical to the one derived from benzo[a]pyrene 7,8-diol-9,10-oxide, a well-established ultimate carcinogen. researchgate.net This reactive intermediate can then form covalent adducts with DNA, leading to the observed frameshift mutations in bacterial assays.

Mutagenic Activity in Mammalian Cell Systems (e.g., mouse lymphoma L5178Y cells)

In mammalian cell systems, this compound also demonstrates significant mutagenic activity. Studies using the L5178Y mouse lymphoma cell assay, which detects mutations at the thymidine (B127349) kinase (tk) locus, have confirmed its genotoxic potential. regulations.gov This assay is a reliable method for evaluating the genotoxicity of chemicals. nih.gov Like the bacterial assays, metabolic activation is a critical requirement for its activity in these systems. regulations.gov When tested in human cells, this compound was found to be strongly mutagenic, although less potent than benzo[a]pyrene at the tested doses. nih.gov

Induction of Chromosomal Aberrations (e.g., Sister Chromatid Exchange)

This compound is capable of inducing chromosomal damage. It has been shown to cause sister chromatid exchanges (SCEs) in mammalian cells. nih.gov SCEs are interchanges of DNA between the two sister chromatids of a duplicating chromosome and are a sensitive indicator of cytogenetic damage. The ability of this compound to induce SCEs further solidifies its classification as a potent genotoxic agent, capable of causing significant alterations to chromosome structure. nih.govnih.gov

Morphological Cell Transformation Studies in Embryonic Fibroblasts

Exposure to this compound can lead to morphological cell transformation in embryonic fibroblast cell lines. nih.gov This in vitro assay is considered an equivalent of in vivo carcinogenesis, where normal cells acquire characteristics of cancer cells, such as loss of contact inhibition and altered morphology. The induction of morphological transformation highlights the compound's carcinogenic potential at a cellular level, demonstrating its ability to initiate processes that can lead to tumor development. nih.gov

Molecular Events Underlying Genotoxic Responses (e.g., K-ras oncogene mutations, TP53 mutations)

The genotoxicity of this compound culminates in specific molecular events that are hallmarks of carcinogenesis. Studies in A/J mouse lung tumor models have provided insight into these mechanisms. nih.gov

DNA Adduct Formation: Following administration, the compound is metabolized, and its reactive intermediates, primarily derived from the 3,4-oxide, form covalent bonds with DNA, creating DNA adducts. nih.gov Analysis has shown that these are almost exclusively CPP-3,4-oxide-2'-deoxyguanosine adducts. nih.gov

Oncogene Activation: These DNA adducts can lead to mutations in critical genes that control cell growth and proliferation. Specifically, a high frequency of mutations has been observed in codon 12 of the K-ras oncogene in tumors induced by this compound. nih.gov The activation of the K-ras proto-oncogene is a crucial step in the development of many human cancers. mdpi.comresearchgate.net

Summary of Genotoxic Endpoints for this compound
Genotoxic EndpointSystem/ModelKey Finding
Gene MutationSalmonella typhimuriumPotent frameshift mutagen with S9 activation. researchgate.netnih.gov
Gene MutationMouse Lymphoma L5178Y CellsInduces mutations at the tk locus. regulations.gov
Chromosomal AberrationsMammalian CellsInduces Sister Chromatid Exchanges (SCEs). nih.gov
Cell TransformationEmbryonic FibroblastsCauses morphological transformation. nih.gov
Molecular MutationsA/J Mouse Lung TumorsInduces K-ras codon 12 mutations via deoxyguanosine adducts. nih.gov

Influence of Stereochemistry of Metabolites on Genotoxic Potency

The biotransformation of this compound, a saturated derivative of the potent mutagen cyclopenta(cd)pyrene (CPP), is a critical determinant of its genotoxic potential. While research indicates that this compound itself is not mutagenic, its metabolic activation into reactive intermediates introduces stereochemical complexity that is paramount to understanding its potential to cause genetic damage. The spatial arrangement of functional groups in these metabolites, specifically the hydroxyl and epoxide moieties, dictates their interaction with biological macromolecules such as DNA, and thus their genotoxic potency.

The metabolic activation of the parent compound, cyclopenta(cd)pyrene, serves as a crucial model for understanding the metabolites of its dihydro-derivative. The initial step involves the formation of 3,4-epoxycyclopenta(cd)pyrene. nih.gov This epoxide is a key intermediate that is subsequently hydrolyzed by epoxide hydrolase to yield diastereomeric 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene (B1220102) (CPP-3,4-diol). This hydrolysis can result in the formation of both cis- and trans-dihydrodiol isomers. nih.gov Specifically, liver microsomes from rats have been shown to produce optically active trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene as the major metabolite of CPP. nih.gov

The stereochemistry of these dihydrodiols is a critical factor. Each of these diastereomers, cis and trans, can exist as a pair of enantiomers: (+)- and (-)-trans-CPP-3,4-diol, and (+)- and (-)-cis-CPP-3,4-diol. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities.

Further metabolic activation of the dihydrodiol precursors leads to the formation of highly reactive diol epoxides. These diol epoxides are widely considered the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons (PAHs). The relative orientation of the hydroxyl groups and the epoxide ring in these molecules is a key determinant of their genotoxicity.

While specific comparative genotoxicity data for the individual stereoisomers of the metabolites of this compound are not extensively detailed in the available literature, the principles governing the structure-activity relationships of other PAHs provide a strong framework for inferring their likely behavior. For instance, extensive research on compounds like dibenz[a,h]anthracene (B1670416) has demonstrated that the different stereoisomers of their bay-region diol epoxides possess markedly different mutagenic and tumorigenic activities. nih.govresearchgate.net In many cases, one specific stereoisomer is responsible for the majority of the parent compound's carcinogenic activity. nih.gov For example, the (-)-(3R,4R)-dihydrodiol of dibenz[a,h]anthracene was found to be more active as a tumor initiator on mouse skin than the (+)-(3S,4S)-enantiomer, which had very weak activity. nih.govresearchgate.net

The mutagenic activities of the four enantiopure diol epoxides of dibenz[a,h]anthracene have been evaluated in various systems, showing that the stereoisomer with (1R,2S,3S,4R) absolute configuration had the highest tumorigenic activity. nih.gov Similarly, for benz[a]anthracene, the (1R,2S,3S,4R) isomer of the diol epoxide was found to be significantly more mutagenic in Chinese hamster V79 cells than the other three isomers. nih.gov This high degree of stereospecificity is attributed to the conformation of the diol epoxide, which influences its ability to intercalate into DNA and form covalent adducts with high efficiency and stereoselectivity.

Based on these established principles for other PAHs, it is highly probable that the genotoxic potency of the metabolites of this compound is also highly dependent on their stereochemistry. The precise spatial arrangement of the hydroxyl and epoxide groups in the different stereoisomers of its diol epoxides would be expected to result in significant differences in their mutagenic activity. However, without direct experimental data comparing the genotoxicity of the resolved stereoisomers of 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene and its subsequent diol epoxides, this remains a well-supported hypothesis rather than a confirmed finding for this specific compound.

Computational Chemistry and Theoretical Modeling of 3,4 Dihydrocyclopenta Cd Pyrene Reactivity

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic characteristics of 3,4-dihydrocyclopenta(cd)pyrene. These computational methods allow for the determination of the molecule's three-dimensional structure, including precise bond lengths and angles. researchgate.net

The aromatic system of this compound is notably non-planar due to the steric strain introduced by the fused cyclopenta ring. conicet.gov.ar This distortion from planarity is a key structural feature that influences its chemical behavior. conicet.gov.ar Theoretical calculations, such as those employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution across the molecule. conicet.gov.ar This includes mapping the electrostatic potential surfaces and calculating the natural population analysis charges, which reveal the electron-rich and electron-deficient regions of the molecule. researchgate.net Such information is critical for understanding how the molecule interacts with other chemical species, including biological macromolecules.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C18H12
Molecular Weight 228.2879 g/mol
CAS Registry Number 25732-74-5 nist.govcas.orgnist.govnist.gov

Theoretical Prediction of Metabolic Activation Pathways and Intermediate Stability

Computational models are crucial for predicting the metabolic pathways that transform this compound into its biologically active, and often carcinogenic, forms. nih.gov The primary route of metabolic activation involves enzymatic epoxidation. nih.govconicet.gov.ar DFT calculations have shown that the epoxidation of the cyclopenta-fused ring is the most energetically favorable pathway. conicet.gov.ar This theoretical finding aligns with experimental observations that identify the major metabolite as trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, which is formed from the hydrolysis of 3,4-epoxycyclopenta(cd)pyrene. nih.govnih.gov

The opening of the epoxide ring in 3,4-epoxycyclopenta(cd)pyrene is a critical step that leads to the formation of highly reactive carbocations. nih.govconicet.gov.ar Computational studies, particularly DFT calculations, have been employed to investigate the energetics of this ring-opening process. conicet.gov.ar The calculations show that the direction of the epoxide ring opening is correlated with the delocalization of the resulting positive charge in the two possible carbocations. conicet.gov.ar

The formation of a carbocation at the C-3 position is energetically favored, leading to a more stable and delocalized carbocation. conicet.gov.ar This theoretical prediction is consistent with experimental evidence showing that the C-3 carbocation is the one that reacts with DNA. conicet.gov.ar The acid-catalyzed rearrangement of the synthetic epoxide to this compound-4-one further supports the opening of the epoxide at the C-3 position to form a carbonium ion. nih.gov

Table 2: Calculated Energetics of Epoxide Ring Opening

Compound Derivative Reaction Type ΔEr (kcal/mol)

Data sourced from a DFT model study on oxidized metabolites from cyclopenta-fused polycyclic aromatic hydrocarbons. conicet.gov.ar

Molecular Docking and Simulation Studies of DNA Interaction

Molecular docking and simulation studies are powerful computational tools used to visualize and analyze the interaction between 3,4-epoxycyclopenta(cd)pyrene and DNA. nih.gov These simulations can predict the preferred binding sites and the specific types of DNA adducts that are formed. nih.gov

Experimental studies have shown that CPP-3,4-epoxide reacts with calf thymus DNA to form four major and at least three minor adducts. nih.govresearchgate.net These adducts are formed almost exclusively with deoxyguanosine residues. nih.govresearchgate.net Molecular docking simulations can help to rationalize this observed base selectivity by modeling the non-covalent interactions that position the epoxide for reaction with the guanine (B1146940) base. Furthermore, molecular dynamics simulations can be used to study the structural and dynamic consequences of adduct formation on the DNA double helix.

Structure-Activity Relationship (SAR) Studies based on Computational Analysis

Structure-Activity Relationship (SAR) studies aim to establish a connection between the chemical structure of a molecule and its biological activity. oncodesign-services.comresearchgate.netnih.gov In the context of this compound, computational SAR analysis helps to identify the key structural features that contribute to its mutagenicity and carcinogenicity. nih.gov

By comparing the computed properties and predicted reactivities of a series of related PAHs, researchers can develop quantitative structure-activity relationship (QSAR) models. researchgate.netmdpi.com These models can then be used to predict the biological activity of other, untested compounds. For this compound, such studies have highlighted the importance of the non-planar geometry and the electronic properties of the cyclopenta-fused ring in determining its metabolic activation and subsequent reactivity towards DNA. conicet.gov.ar The insights gained from computational SAR analyses are invaluable for understanding the molecular basis of toxicity for this class of compounds and for guiding the assessment of other related environmental pollutants. researchgate.netuni-bonn.de

Advanced Analytical Techniques for Metabolite and Adduct Profiling in Academic Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAH metabolites and their DNA adducts due to its high resolution and applicability to non-volatile, polar compounds. iarc.fr When coupled with sensitive detection methods like fluorescence and mass spectrometry (MS), HPLC provides powerful capabilities for profiling these compounds in complex biological samples.

Metabolism of the related compound, cyclopenta[cd]pyrene (B119913), in rat liver microsomes has been shown to produce several metabolites, with the major one isolated by HPLC being identified as trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene. nih.gov HPLC is essential for separating such closely related metabolites, including phenolic derivatives and other hydroxylated species, from the parent compound and endogenous cellular components. nih.gov

Research Findings from HPLC Analysis:

Metabolite Separation: Reverse-phase HPLC is commonly used to separate PAH metabolites based on their polarity. For instance, studies on cyclopenta[cd]pyrene metabolism successfully used HPLC to isolate various hydroxylated metabolites for further characterization. nih.gov

Adduct Isomer Separation: HPLC can resolve isomeric and diastereomeric DNA adducts, which is critical as different stereoisomers can possess varying biological activities. nih.govresearchgate.net For example, HPLC has been used to separate diastereomers of deoxyguanosine adducts formed from the reaction of cyclopenta[cd]pyrene epoxide with DNA. researchgate.net

Fluorescence Detection: The inherent fluorescence of the aromatic ring system of these compounds allows for highly sensitive and selective detection. iarc.fr By using specific excitation and emission wavelengths, analysts can detect trace amounts of metabolites and adducts in a complex matrix.

Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides definitive identification based on molecular weight and fragmentation patterns. This is invaluable for confirming the identity of novel metabolites and for structurally characterizing DNA adducts. iarc.fr

Analytical TechniqueApplicationFindings/Advantages
HPLC-Fluorescence Detection of PAH metabolites in biological samples.High sensitivity and selectivity for aromatic compounds. Used for quantifying known metabolites. iarc.fr
HPLC-Mass Spectrometry (LC-MS) Identification and structural confirmation of metabolites and DNA adducts.Provides molecular weight and structural information, enabling the identification of unknown compounds. iarc.fr
HPLC Separation of complex metabolite mixtures and DNA adduct isomers.Resolves closely related compounds like trans- and cis-dihydrodiols and their diastereomeric adducts. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. scribd.com While the polar metabolites of 3,4-dihydrocyclopenta(cd)pyrene (e.g., dihydrodiols, phenols) are generally not volatile enough for direct GC analysis, derivatization methods can be employed to convert them into more volatile forms suitable for GC-MS. The parent compound, this compound, is readily analyzable by GC-MS.

GC-MS has been successfully used for the identification and quantification of this compound in various environmental matrices, such as urban dust, diesel particulate matter, and cigarette smoke. researchgate.net These methods demonstrate the technique's high sensitivity and specificity.

Research Applications of GC-MS:

Environmental Monitoring: GC-MS is a standard method for quantifying levels of this compound in environmental samples, which is crucial for exposure assessment.

Metabolite Profiling (with derivatization): Hydroxylated metabolites can be analyzed by GC-MS after derivatization (e.g., silylation) to increase their volatility. This allows for the separation of different isomers and provides mass spectra that can be used for identification by comparison with libraries or authentic standards.

High-Resolution Separation: The use of capillary GC columns provides excellent chromatographic resolution, allowing for the separation of complex mixtures of PAHs and related compounds. uu.nl

ParameterGC-MS Conditions for this compound Analysis
Instrumentation Gas chromatograph coupled to a mass spectrometer (GC-MS).
Column Typically a capillary column such as DB-17MS.
Carrier Gas Helium. researchgate.net
Temperature Program A programmed temperature ramp is used, for example, rising to 320°C to elute high molecular weight PAHs.
Detection Mass spectrometer operated in SCAN mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Sample Type Environmental extracts (e.g., from urban dust, diesel soot).

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, even when the levels are extremely low (e.g., one adduct per 10⁹–10¹⁰ normal nucleotides). This technique is not dependent on the use of pre-labeled radioactive carcinogens.

The methodology involves the enzymatic digestion of DNA isolated from exposed cells or tissues into 3'-mononucleotides. These adducted nucleotides are then isotopically labeled at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are separated from the excess normal nucleotides and resolved by multidirectional thin-layer chromatography (TLC) or, more recently, by HPLC. The adducts are then detected and quantified by their radioactive decay.

This assay has been instrumental in studying the DNA damage caused by various PAHs. For cyclopenta-fused PAHs, it has been used to investigate DNA adducts formed from their reactive epoxide metabolites, such as cyclopenta[cd]pyrene-3,4-oxide. uu.nlnih.gov The detection of specific adducts provides direct evidence of the metabolic activation pathways leading to genotoxicity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Metabolites and Adducts (in conjunction with synthesis)

While techniques like HPLC and GC-MS are excellent for separation and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, detailed structural elucidation of novel metabolites and DNA adducts. nih.gov Due to the relatively large amount of pure material required for NMR analysis, this technique is typically used in conjunction with chemical synthesis, where reference standards of suspected metabolites or adducts are prepared.

Once a metabolite or adduct is isolated from a biological system (e.g., via HPLC), its NMR spectrum can be compared to that of the synthesized standard for unambiguous identification.

Key Applications of NMR in Metabolite and Adduct Profiling:

Structure Confirmation: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete structural assignment of a molecule. uu.nl

Stereochemistry Determination: Advanced NMR techniques can determine the stereochemistry of metabolites, such as distinguishing between cis and trans dihydrodiols, and the stereochemical nature of the linkage between the metabolite and DNA. For instance, ¹H-NMR was used to identify diastereoisomers of cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydroCPP. researchgate.net

Adduct Linkage Site: NMR can identify the specific atom on both the metabolite and the DNA base (e.g., the N² position of guanine) where the covalent bond has formed. researchgate.net

The synthesis of cyclopenta[cd]pyrene-3,4-oxide and its subsequent reaction with nucleotides, followed by NMR analysis of the purified adducts, has been a key strategy to confirm the structures of the adducts formed in biological systems. researchgate.net

Interdisciplinary Perspectives and Future Directions in 3,4 Dihydrocyclopenta Cd Pyrene Research

Integration of Chemical, Biochemical, and Molecular Biology Approaches

A comprehensive understanding of the biological effects of 3,4-dihydrocyclopenta(cd)pyrene hinges on the seamless integration of chemical synthesis, biochemical assays, and molecular biology techniques. This interdisciplinary strategy allows researchers to trace the journey of the compound from its initial chemical structure to its ultimate biological consequences.

Chemical Synthesis and Metabolite Identification: The investigation begins with the chemical synthesis of this compound and its suspected metabolites. rsc.orgrsc.org This is a critical first step as it provides the necessary standards for analytical studies. Research has shown that the metabolic activation of cyclopenta[c,d]pyrene (CPP), a related compound, is a key process in its mutagenicity. conicet.gov.ar A pivotal discovery was the synthesis of cyclopenta[cd]pyrene-3,4-oxide, which is considered the ultimate carcinogenic metabolite. rsc.org

Biochemical Metabolism Studies: Following synthesis, biochemical studies using liver microsomes from various species, including rats, have been instrumental in elucidating the metabolic pathways. nih.gov These in vitro systems have demonstrated that the primary metabolic route involves the formation of 3,4-epoxycyclopenta(cd)pyrene. nih.gov This epoxide is then enzymatically hydrolyzed to form trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene. nih.gov Further research has identified other metabolites, including cis-3,4-dihydrodiol, 4-hydroxy-3,4-dihydroCPP, and 4-oxo-3,4-dihydroCPP.

Molecular Biology of DNA Adduct Formation: The integration of molecular biology techniques is crucial for understanding how these metabolites interact with cellular macromolecules. Studies have shown that the highly reactive 3,4-epoxycyclopenta(cd)pyrene readily forms covalent adducts with DNA. nih.gov Through the use of radiolabeling and advanced analytical techniques, it has been determined that the primary target for adduction is the guanine (B1146940) base in DNA. nih.gov This interaction is believed to be the initiating event in the mutagenic and carcinogenic activity of the compound.

The following table summarizes the key metabolites of cyclopenta[cd]pyrene (B119913) identified through these integrated approaches.

Metabolite NameMethod of IdentificationBiological Significance
3,4-epoxycyclopenta(cd)pyreneChemical Synthesis, Microsomal MetabolismUltimate mutagenic and carcinogenic metabolite
trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyreneMicrosomal MetabolismMajor detoxification product
cis-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyreneMicrosomal MetabolismMinor metabolic product
4-hydroxy-3,4-dihydrocyclopenta(cd)pyreneMicrosomal MetabolismMetabolic product
4-oxo-3,4-dihydrocyclopenta(cd)pyreneMicrosomal MetabolismMetabolic product

Development of Novel Research Tools and Methodologies

Advancements in research methodologies are continuously refining our understanding of this compound. These tools provide greater sensitivity and specificity in detecting the compound and its biological effects.

Advanced Analytical Techniques: Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been fundamental in separating and identifying metabolites. cdc.gov More recently, techniques like Fast Atom Bombardment Mass Spectrometry have been employed to characterize the precise structure of DNA adducts. nih.gov

3D Cell Culture Models: To better mimic the complex in vivo environment, researchers are moving beyond traditional 2D cell cultures. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system to study the toxicity and carcinogenicity of compounds like this compound. nih.govnih.gov These models can better recapitulate the cellular interactions and matrix components of a tumor microenvironment, providing more accurate data on drug screening and toxicity pathways. nih.govnih.gov

Computational Modeling: In silico approaches, such as Density Functional Theory (DFT) modeling, are being used to predict the reactivity and stability of the carbocations formed from the epoxide ring opening of CP-PAHs. conicet.gov.ar These computational studies help to explain the observed mutagenicity and carcinogenicity of this family of compounds and can guide the synthesis of new derivatives for further study.

Addressing Unresolved Questions in Metabolic Pathways and DNA Repair Mechanisms

Despite significant progress, several key questions regarding the metabolism and DNA repair of this compound-induced damage remain.

Unresolved Metabolic Questions: While the major metabolic activation pathway is known, the precise contribution of different cytochrome P450 isozymes to the formation of the 3,4-epoxide is still an area of active investigation. Understanding the specific enzymes involved could help to explain inter-individual differences in susceptibility to the carcinogenic effects of this compound.

DNA Repair Mechanisms: The bulky DNA adducts formed by this compound are primarily repaired by the Nucleotide Excision Repair (NER) pathway. nih.govresearchgate.net NER is a complex process with two sub-pathways: Global Genomic Repair (GGR), which surveys the entire genome for damage, and Transcription-Coupled Repair (TCR), which specifically removes lesions that block transcription. nih.govplos.orgyoutube.com While it is established that NER is crucial, the relative contributions of GGR and TCR in repairing this compound adducts are not fully understood. nih.gov It is hypothesized that TCR plays a significant role in removing transcription-blocking lesions, while GGR is responsible for clearing adducts from non-transcribed regions. nih.gov Furthermore, the potential involvement of other repair pathways, such as Base Excision Repair (BER), in processing some of the damage caused by this compound cannot be completely ruled out, especially for smaller oxidative lesions that may arise as a secondary consequence of metabolic activation. nih.govnih.govmdpi.com

The following table outlines the key DNA repair pathways and their potential roles in mitigating damage from this compound.

DNA Repair PathwayProposed Role in Repairing this compound Damage
Nucleotide Excision Repair (NER)Primary pathway for removing bulky DNA adducts
- Global Genomic Repair (GGR)Repairs lesions throughout the genome
- Transcription-Coupled Repair (TCR)Repairs transcription-blocking lesions in active genes
Base Excision Repair (BER)Potential role in repairing smaller, secondary oxidative lesions

Broader Implications for Understanding Polycyclic Aromatic Hydrocarbon Biology and Environmental Fate

Research on this compound has significant implications that extend to the broader field of PAH toxicology and environmental science.

A Model for Cyclopenta-fused PAH Carcinogenicity: this compound and its parent compound, cyclopenta[cd]pyrene, serve as important models for understanding the carcinogenicity of the entire class of CP-PAHs. nih.govresearchgate.net The presence of the cyclopenta-ring significantly influences their metabolic activation and mutagenic potential. nih.gov Studying these compounds helps to elucidate the structure-activity relationships that govern the toxicity of this widespread class of environmental pollutants.

Environmental Monitoring and Risk Assessment: Due to their prevalence in combustion byproducts, CP-PAHs are important environmental markers. researchgate.netnih.gov The development of sensitive analytical methods for detecting this compound and its metabolites in environmental samples and biological tissues is crucial for assessing human exposure and environmental contamination. helcom.filgcstandards.com These compounds can be used as reference standards in environmental analysis to quantify the extent of PAH pollution. researchgate.net

Informing Public Health Policies: A deeper understanding of the mechanisms of action of this compound and other CP-PAHs can inform public health policies and regulatory decisions aimed at reducing human exposure to these hazardous compounds. nih.govresearchgate.net By identifying the key pathways of toxicity and the factors that influence susceptibility, more effective strategies for prevention and mitigation can be developed.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dihydrocyclopenta[cd]pyrene, and how are they experimentally determined?

  • Answer : Critical properties include molecular formula (C₁₈H₁₀), molecular weight (226.3 g/mol), Henry’s law constant (18.5 Pa·m³/mol at 25°C), and atmospheric OH reaction rate (8.0 ± 0.4 × 10⁻¹¹ cm³/mol/s). These are determined via gas chromatography-mass spectrometry (GC-MS) for molecular weight, static headspace analysis for Henry’s constant, and laser-induced fluorescence for OH reaction kinetics .

Q. How is 3,4-Dihydrocyclopenta[cd]pyrene structurally differentiated from its isomers in environmental samples?

  • Answer : Differentiation relies on tandem photoelectron spectroscopy (TPES) and high-resolution mass spectrometry (HRMS). For example, TPES at 226 m/z distinguishes it from benzo[ghi]fluoranthene by comparing spectral peaks at HAB = 9 mm (signal ratio 77:23) and 15 mm (65:35) .

Q. What are the implications of its classification as a Group 3 carcinogen (IARC) for toxicity studies?

  • Answer : Group 3 classification ("not classifiable as carcinogenic to humans") necessitates rigorous dose-response studies in vitro (e.g., Ames test for mutagenicity) and in vivo (mouse epidermal initiation-promotion models). Despite negative carcinogenicity in skin-application studies, metabolic intermediates like 3,4-oxide derivatives require evaluation for direct mutagenicity .

Q. Which analytical techniques are recommended for quantifying 3,4-Dihydrocyclopenta[cd]pyrene in urban particulate matter?

  • Answer : Use GC-MS with selective ion monitoring (SIM) or HPLC-fluorescence detection. Reference materials like NIST SRM 1649b (urban dust) are critical for calibration. Detection limits are optimized via solid-phase extraction (SPE) with C18 cartridges .

Advanced Research Questions

Q. How do contradictory findings about its carcinogenicity (inactive in mouse models vs. mutagenic intermediates) inform experimental design?

  • Answer : Resolve contradictions by isolating metabolites (e.g., dihydrodiols and epoxides) for individual testing. Use metabolic activation systems (e.g., S9 liver fractions) in Ames tests and track DNA adduct formation via ³²P-postlabeling. Prioritize dose ranges mimicking environmental exposure .

Q. What synthetic strategies are effective for constructing the cyclopenta-fused pyrene backbone?

  • Answer : Palladium-catalyzed alkenylation/alkylation of indole derivatives with propargylic alcohols yields dihydrocyclopenta[b]indole analogs. Adapt this method using pyrene precursors and iodine-mediated cyclization, as demonstrated in Zhou et al. (2012) for related structures .

Q. How do its atmospheric degradation kinetics (OH rate constant) influence environmental persistence modeling?

  • Answer : The OH rate constant (8.0 × 10⁻¹¹ cm³/mol/s) predicts a half-life of ~2.5 hours in urban atmospheres. Incorporate this into fugacity models alongside particulate-phase adsorption data (e.g., log Kₒₐ values) to predict long-range transport and deposition .

Q. What computational methods validate its structural identification in complex PAH mixtures?

  • Answer : Density functional theory (DFT) simulations of ionization potentials (IPs) and electron affinities (EAs) align with experimental TPES data. Compare computed IPs (e.g., 9.6 eV for 3,4-Dihydrocyclopenta[cd]pyrene) to HRMS-derived values for confirmation .

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Reactant of Route 1
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Reactant of Route 2
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